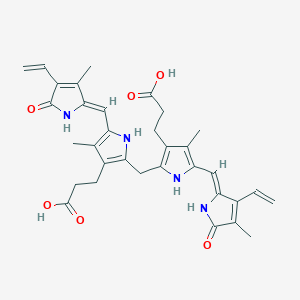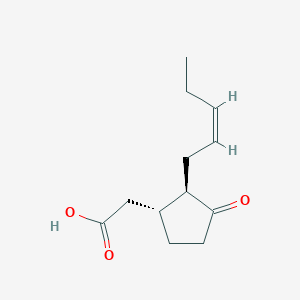
ジャスモン酸
説明
Jasmonic acid (JA) is a plant hormone derived from linolenic acid . It plays a crucial role in plant cell signaling responses to both abiotic and biotic stress . It is involved in the regulation of processes that include growth inhibition, senescence, flower development, leaf abscission, and tendril coiling .
Synthesis Analysis
Jasmonic acid is synthesized from linolenic acid . The biosynthesis of JA involves several steps, including the conversion of α-linolenic acid into 12-oxo-phytodienoic acid (OPDA) and the subsequent reduction of OPDA to JA .
Molecular Structure Analysis
Jasmonic acid is an oxo monocarboxylic acid that is (3-oxocyclopentyl)acetic acid substituted by a (2Z)-pent-2-en-1-yl group at position 2 of the cyclopentane ring .
Chemical Reactions Analysis
Jasmonic acid and its precursors and derivatives (jasmonates, JAs) play important roles in the mediation of plant responses and defenses to biotic and abiotic stresses . They are involved in various chemical reactions and signaling pathways that help plants respond to environmental stresses .
Physical And Chemical Properties Analysis
Jasmonic acid has a molecular weight of 210.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 and a topological polar surface area of 54.4 Ų .
科学的研究の応用
植物の成長と発達
ジャスモン酸(JA)は、植物の成長と発達において重要な役割を果たしています。これは、種子の発芽、根の成長、花の発達、果実の成熟など、さまざまな生理学的および生化学的プロセスに関与しています。 JAは、病原体や昆虫の攻撃に対する植物の防御機構を調節し、生物的ストレスに対する植物の耐性を強化します .
非生物的ストレス耐性
JAは非生物的ストレスの影響を媒介し、植物が干ばつ、塩分、低温、重金属への暴露などの不利な条件に順応するのを助けます。 これは、ストレス応答遺伝子とシグナル伝達経路を調節することにより、植物に非生物的ストレス耐性を付与する上で重要な役割を果たしています .
植物の免疫応答
植物の免疫応答において、JAは活性酸素種(ROS)の生成、カルシウムシグナル伝達、タンパク質キナーゼおよびマイトジェン活性化プロテインキナーゼ(MAPK)カスケードの活性化などの複数の細胞内プロセスに関与しています。 これらのプロセスは、局所的な葉から全身部位へ、そして細胞質から核領域への防御シグナルを増幅し、防御関連遺伝子の発現を再構築します .
果実品質の向上
植物へのJAの適用は、果実の品質にプラスの影響を与えることが示されています。 これは、植物のストレス応答機構に影響を与えることにより、より良い栄養含有量とより大きな果実サイズをもたらす可能性があります .
生物的ストレスに対する防御
JAは、草食動物や病原体などの生物的ストレス因子に対する植物の防御において中心的な役割を果たしています。 これは、防御遺伝子を活性化し、草食動物を阻止し、病原体の成長を阻害する二次代謝産物の産生を誘導します .
6. 細胞防御と発達の調節 必須の植物ホルモンとして、JAは細胞防御機構と発達過程を調節します。 そのシグナル伝達化合物は、植物のライフサイクルにおいて、幼植物の成長から成熟した植物の機能まで、さまざまな側面に関与しています .
作用機序
Target of Action
Jasmonic acid (JA) is a crucial phytohormone derived mainly from α-linolenic acid . It interacts with various enzymes, genes, and other growth regulators . Transcription factors such as MYB, WRKY, basic Helix-Loop-Helix (bHLH), and APETALA2/JA-responsive ethylene response factor (AP2/ERF) are central components to JA signaling pathways . These targets play a significant role in modulating intricate signaling pathways and activating metabolic responses in both normal and stressed conditions .
Mode of Action
JA governs various physiological processes like seed germination, root elongation, and apical hook formation, while also influencing secondary metabolite production and defense mechanisms . It acts as a signaling molecule, triggering a cascade of events involved in plant defense responses . JA also acts as a chemical elicitor, promoting secondary metabolite production .
Biochemical Pathways
JA is synthesized from α-linolenic acid (α-LA) of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . The first step in JA biosynthesis takes place in the chloroplast where several enzymes, including lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC), lead to the production of 12-oxo-phytodienoic acid (12-OPDA) . 12-OPDA is then translocated from chloroplasts via JASSY proteins and penetrates into peroxisomes via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8) .
Pharmacokinetics
The production of phytochemicals in plants is constrained and heavily dependent on the growth and developmental stage of the plant . The biosynthesis of JA occurs in the chloroplast and peroxisome . After its synthesis, JA is exported to the cytoplasm, where it is conjugated with isoleucine to form bioactive (+)-7- iso -JA-Ile .
Result of Action
JA regulates plant adaptations to biotic stresses, including herbivore attack and pathogen infection, as well as abiotic stresses, including wounding, ozone, and ultraviolet radiation . It also has functions in a remarkable number of plant developmental events, including primary root growth, reproductive development, and leaf senescence . In unripened fruits, JA accelerates chlorophyll breakdown while suppressing anthocyanin production .
Action Environment
JA mediates the effect of abiotic stresses and helps plants to acclimatize under unfavorable conditions . It integrates endogenous developmental cues with environmental signals to regulate plant growth, development, and defense . JA’s action is fine-tuned in response to fluctuating environmental cues and transient endogenous signals .
将来の方向性
Research into the functions and mechanisms of jasmonic acid in plant responses to abiotic stresses (drought, cold, salt, heat, and heavy metal toxicity) and biotic stresses (pathogen, insect, and herbivore) is ongoing . Current issues and future opportunities in research into JAs in plant stress responses are being discussed .
生化学分析
Biochemical Properties
Jasmonic acid plays a crucial role in biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules. Its biosynthesis starts from the fatty acid linolenic acid, which is oxygenated by lipoxygenase (13-LOX), forming a hydroperoxide . This peroxide then cyclizes in the presence of allene oxide synthase to form an allene oxide . The rearrangement of allene oxide to form 12-oxophytodienoic acid is catalyzed by the enzyme allene oxide cyclase . A series of β-oxidations results in 7-isojasmonic acid . In the absence of enzyme, this isojasmonic acid isomerizes to jasmonic acid .
Cellular Effects
Jasmonic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The major function of jasmonic acid and its various metabolites is regulating plant responses to abiotic and biotic stresses as well as plant growth and development . Regulated plant growth and development processes include growth inhibition, senescence, tendril coiling, flower development, and leaf abscission .
Molecular Mechanism
Jasmonic acid exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . The lipid-derived phytohormone jasmonic acid regulates plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought .
Metabolic Pathways
Jasmonic acid is involved in several metabolic pathways. It is biosynthesized from linolenic acid by the octadecanoid pathway . This pathway involves several enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of jasmonic acid within cells and tissues involve several transporters and binding proteins
Subcellular Localization
Current studies suggest that jasmonic acid-related proteins may be located in the nucleus and endoplasmic reticulum
特性
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037665 | |
| Record name | Jasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
| Record name | Jasmonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15004 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6894-38-8, 59366-47-1 | |
| Record name | Jasmonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jasmonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JASMONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Jasmonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does jasmonic acid exert its effects within plant cells?
A1: Jasmonic acid acts as a signaling molecule in plants, playing a crucial role in defense responses and developmental processes. Its mechanism of action involves a complex signaling pathway:
- Growth Regulation: Inhibition of root growth and stimulation of lateral root formation, influencing nutrient acquisition. [, ]
- Senescence: Promotion of leaf senescence, a process of programmed cell death that can be beneficial under stress conditions. [, ]
Q2: What are some examples of cross-talk between jasmonic acid and other plant hormone signaling pathways?
A2: Jasmonic acid interacts with other plant hormones, such as salicylic acid and ethylene, to fine-tune plant responses. [, , , ] For instance:
- Antagonism with Salicylic Acid: In some cases, JA and salicylic acid exhibit antagonistic effects. [, ] While JA primarily mediates defense against necrotrophic pathogens and herbivores, salicylic acid is often involved in resistance against biotrophic pathogens. This cross-talk allows plants to prioritize defense strategies against specific attackers. [, , ]
- Synergism with Ethylene: JA and ethylene frequently act synergistically, particularly in defense responses. [, ] For example, both hormones contribute to the induction of pathogenesis-related proteins and other defense compounds upon pathogen infection. [, ]
Q3: What is the molecular structure of jasmonic acid?
A3: Jasmonic acid is a cyclopentanone carboxylic acid derived from linolenic acid. Its molecular formula is C12H18O3, and its molecular weight is 210.27 g/mol.
Q4: How stable is jasmonic acid under different environmental conditions?
A4: Jasmonic acid is relatively unstable under certain conditions, particularly in the presence of light and heat. [] Storage of JA solutions in dark and cool conditions can enhance its stability. [, ] Additionally, researchers are exploring different formulation strategies, such as encapsulation, to protect JA from degradation and improve its effectiveness in agricultural applications. [, ]
Q5: How do structural modifications to the jasmonic acid molecule impact its biological activity?
A6: Structural modifications of JA can significantly influence its activity, potency, and selectivity. [, , ] For example:
- Methyl Jasmonate: Methylation of JA to form methyl jasmonate (MeJA) enhances its volatility and membrane permeability, making it a more effective signaling molecule in some cases. [, , ]
- Synthetic Analogs: Scientists have developed synthetic JA analogs with altered structures that exhibit increased stability, potency, or specific biological activities. [] These analogs hold promise for agricultural applications as plant growth regulators or defense elicitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


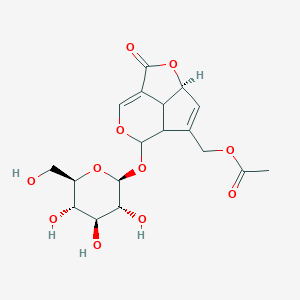



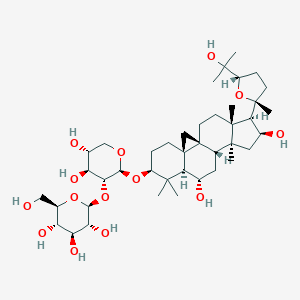
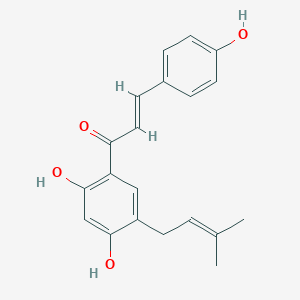
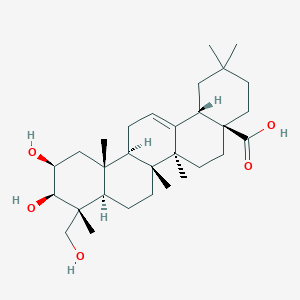
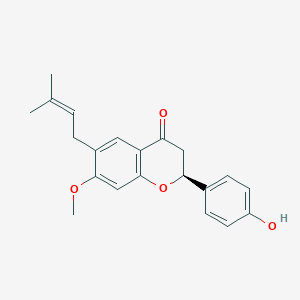

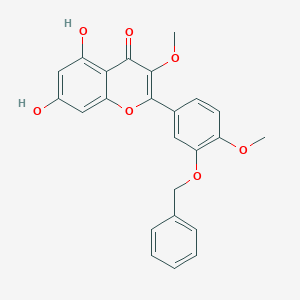


![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)
